
二苄基 D,L-Stepholidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C₃₃H₃₃NO₄ and a molecular weight of 507.62 g/mol . It is an intermediate used in the synthesis of D,L-Stepholidine, a compound known for its pharmacological properties . Dibenzyl D,L-Stepholidine is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学研究应用
Dibenzyl D,L-Stepholidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives, which are important in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
作用机制
Target of Action
Dibenzyl D,L-Stepholidine, also known as L-SPD, is a bioactive compound extracted from the Chinese herb Stephania . It is unique in that it acts as both an agonist and antagonist on different dopamine receptors. Specifically, it acts as an agonist on the D1-type dopamine receptor and an antagonist on the D2-type dopamine receptor .
Mode of Action
The mode of action of L-SPD involves its interaction with these dopamine receptors. As a D1 agonist, L-SPD binds to the D1 receptor and activates it .
Biochemical Pathways
The activation of the D1 receptor and the blocking of the D2 receptor by L-SPD can affect various biochemical pathways. These pathways are primarily related to the neurotransmitter dopamine, which plays a crucial role in reward, motivation, memory, and other functions .
Result of Action
The dual action of L-SPD on the D1 and D2 dopamine receptors can have various effects at the molecular and cellular levels. For instance, it has been found to have neuroprotective effects and can inhibit heroin-induced reinstatement . This suggests that L-SPD could potentially be used in the treatment of opiate addiction .
生化分析
Cellular Effects
L-Stepholidine, a related compound, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-Stepholidine, a related compound, has been shown to exert its effects at the molecular level . It has been found to have dopamine D1-type receptor agonistic activity and D2-type receptor antagonistic activity .
Dosage Effects in Animal Models
L-Stepholidine, a related compound, has been shown to have antipsychotic-like effects in animal models for schizophrenia .
准备方法
The synthesis of Dibenzyl D,L-Stepholidine involves several steps, starting from basic organic compounds. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzylation: The next step involves the benzylation of the isoquinoline core. This is achieved by reacting the intermediate with benzyl chloride in the presence of a base such as sodium hydride.
化学反应分析
Dibenzyl D,L-Stepholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroisoquinoline derivatives.
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and methoxy-substituted isoquinolines.
相似化合物的比较
Dibenzyl D,L-Stepholidine belongs to the class of tetrahydroprotoberberines, which are compounds extracted from the Chinese herb Corydalis ambigua and various species of Stephania . Similar compounds include:
L-Stepholidine: Known for its dual action on dopamine receptors, similar to Dibenzyl D,L-Stepholidine.
Tetrahydropalmatine: Another tetrahydroprotoberberine with sedative and analgesic properties.
Corydaline: A compound with potential anti-inflammatory and analgesic effects.
Dibenzyl D,L-Stepholidine is unique due to its specific benzylation pattern and its dual action on dopamine receptors, which distinguishes it from other tetrahydroprotoberberines .
属性
IUPAC Name |
3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSKEIBKZYUSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554300 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-18-7 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
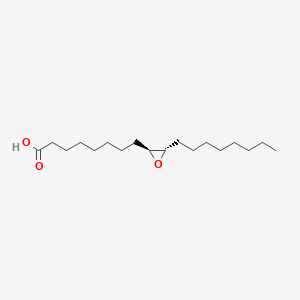
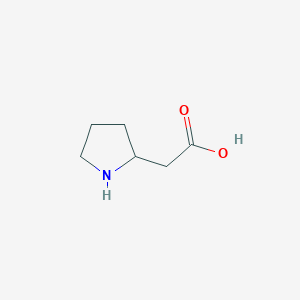
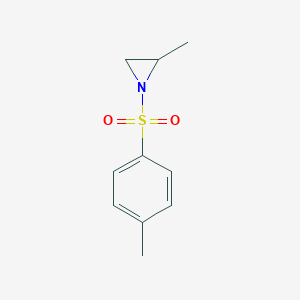
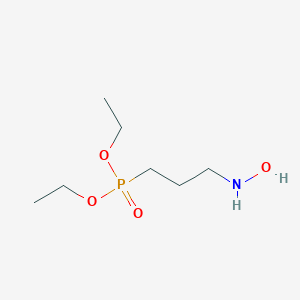
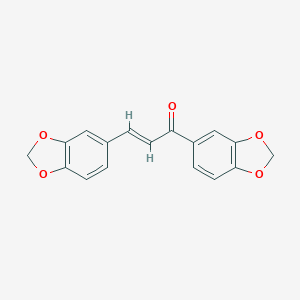
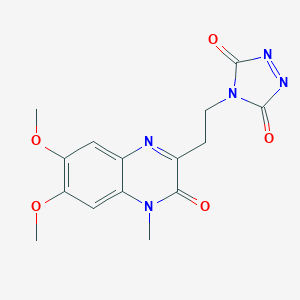
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
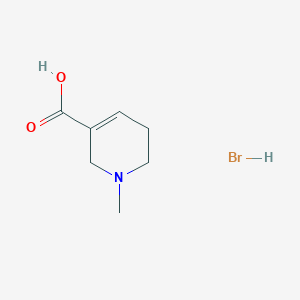
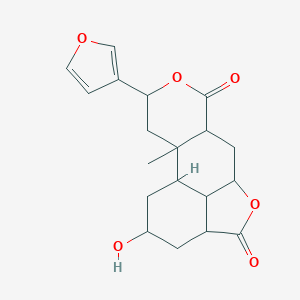

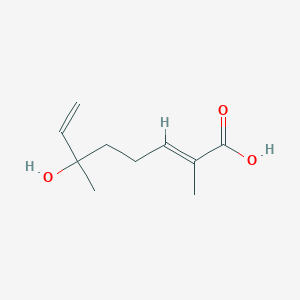
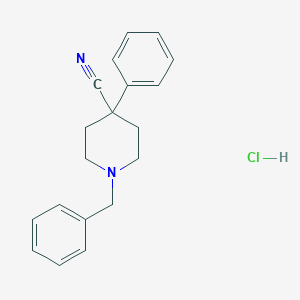

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)
